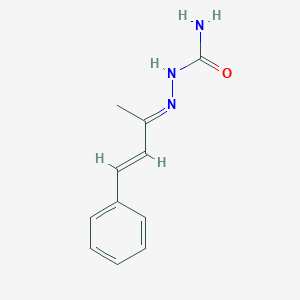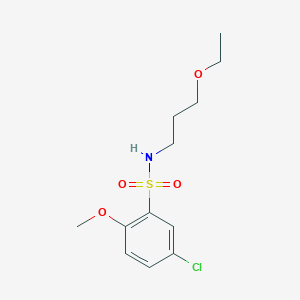
Benzylideneacetone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylideneacetone semicarbazone (BASC) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BASC is a semicarbazone derivative of benzylideneacetone, which is a well-known chalcone compound. BASC has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Benzylideneacetone semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of Benzylideneacetone semicarbazone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzylideneacetone semicarbazone is its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. This compound has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Benzylideneacetone semicarbazone. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives. Additionally, the potential use of this compound as a fluorescence probe for the detection of metal ions could be further explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections could be further investigated.
Conclusion
This compound (this compound) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. There are several future directions for the research on this compound, including the development of more efficient synthesis methods, the study of the structure-activity relationship of this compound and its derivatives, and the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.
Synthesis Methods
Benzylideneacetone semicarbazone can be synthesized using various methods. One of the most commonly used methods involves the reaction of benzylideneacetone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting this compound is obtained by filtration and recrystallization.
properties
CAS RN |
1722-63-0 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChI Key |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Other CAS RN |
5468-31-5 |
Pictograms |
Irritant |
synonyms |
(4-phenylbut-3-en-2-ylideneamino)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

